
N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine, commonly known as BAM, is an organic molecule that has been studied extensively for its various properties and potential applications in numerous fields of research and industry. It is functionally related to a 1,3,5-triazine-2,4-diamine and a 2-chloro-1,3,5-triazine .
Molecular Structure Analysis
The molecular structure of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is based on the 1,3,5-triazine core, which is a six-membered heterocyclic ring containing three nitrogens . The molecular weight of this compound is 249.7 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine are not found in the search results, related triazine compounds have been synthesized via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Applications De Recherche Scientifique
Luminescence and Excited States
Triazine derivatives, including N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine, have been studied for their low-lying excited states and luminescence properties. These compounds, including sym-triazines and ubiquitous herbicides like atrazine and ametryn, exhibit specific geometrical structures, energetics, and transitions that are crucial for understanding their fluorescence and phosphorescence emissions. Such properties are vital for applications in sensing, light-emitting devices, and studying environmental behaviors of herbicides (Oliva et al., 2005).
Analytical Chemistry
In analytical chemistry, triazine derivatives have been utilized in the development of selective electrodes for ion detection. For instance, Schiff bases derived from triazine have shown potential as selective electrodes for Sm3+ ions, demonstrating low detection limits and rapid response times, which are essential for environmental monitoring and analysis (Upadhyay et al., 2012).
Antimicrobial Activity
Triazine derivatives have also been synthesized and evaluated for their antibacterial and antifungal activities, indicating significant potential in developing new antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting their application in addressing drug-resistant microbial infections (Kushwaha & Sharma, 2022).
Material Science
In material science, triazine-based compounds have been explored for their application in creating novel polymeric materials. These materials exhibit enhanced solubility, thermal stability, and electrochemical properties, making them suitable for use in electronics, coatings, and high-performance polymers (Li et al., 2017).
Environmental Science
The role of triazine derivatives in environmental science has been investigated, particularly in the degradation and resistance mechanisms of herbicides. Studies have shown how triazine compounds interact with other chemicals in the environment, leading to the degradation of pollutants and offering insights into the detoxification pathways of herbicide-resistant plants (Willett et al., 2016).
Mécanisme D'action
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on their specific chemical structures .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound .
Propriétés
IUPAC Name |
2-N-benzyl-6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-17(7-8-5-3-2-4-6-8)11-15-9(12)14-10(13)16-11/h2-6H,7H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTMMGMUDQFLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175317 | |
| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219971-85-3 | |
| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


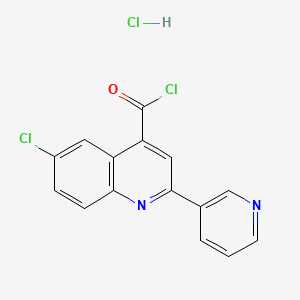
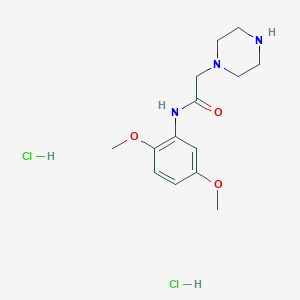
![Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride](/img/structure/B1398221.png)
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B1398222.png)

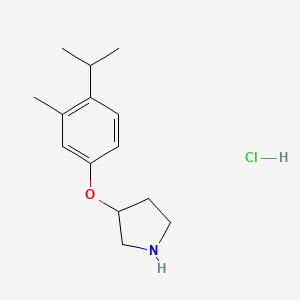
![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)
![4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1398231.png)
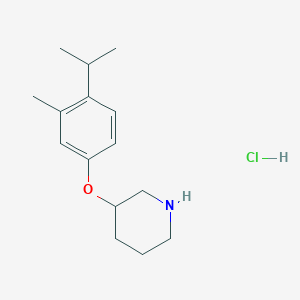

![Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1398236.png)
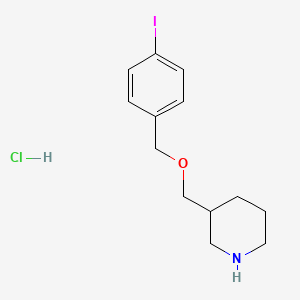
![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)